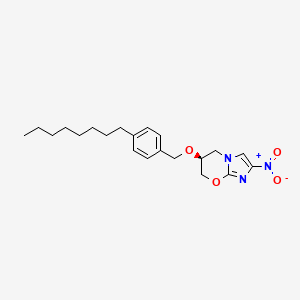
(S)-2-Nitro-6-(4-octyl-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Nitro-6-(4-octyl-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]oxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Nitro-6-(4-octyl-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Nitration: Introduction of the nitro group into the aromatic ring.
Benzylation: Attachment of the benzyl group to the imidazo[2,1-b][1,3]oxazine core.
Alkylation: Introduction of the octyl group to the benzyl moiety.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Nitro-6-(4-octyl-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-Nitro-6-(4-octyl-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, this compound may be investigated as a lead compound for drug development. Its pharmacokinetic and pharmacodynamic properties would be of particular interest.
Industry
Mechanism of Action
The mechanism of action of (S)-2-Nitro-6-(4-octyl-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]oxazines: Other compounds in this class with different substituents.
Benzylated Imidazo[2,1-b][1,3]oxazines: Compounds with similar benzyl groups but different alkyl chains.
Nitro-substituted Imidazo[2,1-b][1,3]oxazines: Compounds with nitro groups at different positions.
Uniqueness
(S)-2-Nitro-6-(4-octyl-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
187235-41-2 |
|---|---|
Molecular Formula |
C21H29N3O4 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(6S)-2-nitro-6-[(4-octylphenyl)methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C21H29N3O4/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)15-27-19-13-23-14-20(24(25)26)22-21(23)28-16-19/h9-12,14,19H,2-8,13,15-16H2,1H3/t19-/m0/s1 |
InChI Key |
FRRYUXDOANSGES-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)CO[C@H]2CN3C=C(N=C3OC2)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)COC2CN3C=C(N=C3OC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















